2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid
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Overview
Description
It has the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol.
Preparation Methods
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Boc) group. This is followed by the introduction of the hept-6-ynoic acid moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may employ large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, allowing the compound to interact with its target. The hept-6-ynoic acid moiety can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid include:
2-{[(Benzyloxy)carbonyl]amino}hex-5-ynoic acid: Differing by one carbon in the alkyne chain.
2-{[(Benzyloxy)carbonyl]amino}oct-7-ynoic acid: Differing by one additional carbon in the alkyne chain.
2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid: Differing by two fewer carbons in the alkyne chain. The uniqueness of this compound lies in its specific chain length and the presence of the benzyloxycarbonyl protecting group, which influences its reactivity and applications.
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)hept-6-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBOHPVBVXDKTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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